![molecular formula C24H24Cl2N6O2 B2990664 8-{4-[(2,6-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione CAS No. 886907-61-5](/img/structure/B2990664.png)
8-{4-[(2,6-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione
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Description
8-{4-[(2,6-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione is a useful research compound. Its molecular formula is C24H24Cl2N6O2 and its molecular weight is 499.4. The purity is usually 95%.
BenchChem offers high-quality 8-{4-[(2,6-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-{4-[(2,6-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Research: Antiviral Agents
This compound’s structure suggests potential use in the development of antiviral agents. Indole derivatives, which share some structural similarities, have been reported to exhibit antiviral activity . By modifying the compound to mimic these indole derivatives, it could be screened for efficacy against a range of viruses, potentially leading to new treatments for diseases like influenza or even emerging viral threats.
Organic Synthesis: Suzuki–Miyaura Coupling
The compound could be used as a precursor or intermediate in the Suzuki–Miyaura coupling process. This reaction is widely applied in carbon–carbon bond-forming, which is fundamental in organic synthesis . Its role could be pivotal in creating new molecules with pharmaceutical or industrial applications.
properties
IUPAC Name |
7-benzyl-8-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N6O2/c1-29-21-20(22(33)28-24(29)34)32(14-16-6-3-2-4-7-16)23(27-21)31-12-10-30(11-13-31)15-17-18(25)8-5-9-19(17)26/h2-9H,10-15H2,1H3,(H,28,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGQWLSMDXKPPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=C(C=CC=C4Cl)Cl)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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